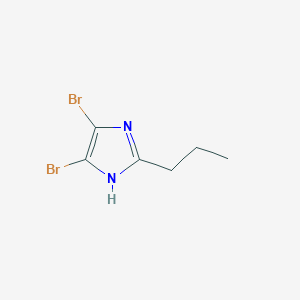

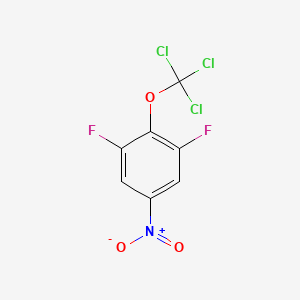

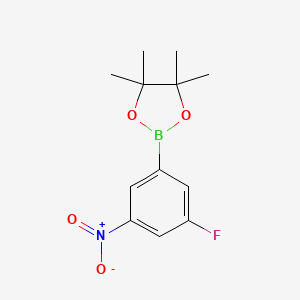

![molecular formula C9H8N2O2 B1457318 3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1227268-77-0](/img/structure/B1457318.png)

3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

Overview

Description

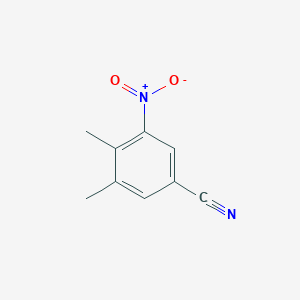

“3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C9H8N2O2 . It is a solid substance .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including “this compound”, has been a subject of research in medicinal chemistry . Various methods have been developed, including CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . Other methods involve the reaction of 2-aminopyridine with phenylacetophenones, phenylacetones, or β-tetralone in the presence of CBrCl3 .Molecular Structure Analysis

The molecular structure of “this compound” consists of a fused bicyclic heterocycle, which is an important scaffold in medicinal chemistry . The molecular weight of the compound is 176.17 .Chemical Reactions Analysis

The chemical reactions involving “this compound” are diverse and depend on the specific conditions and reagents used . For instance, it can undergo a CuI-catalyzed aerobic oxidative coupling with ketoxime acetates to form imidazo[1,2-a]pyridines .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a sealed, dry environment at 2-8°C .Scientific Research Applications

Synthesis and Pharmaceutical Research

- The synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, which are closely related to 3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid, has been achieved by reacting 2-aminopyridines with ethyl 2-chloroacetoacetate followed by hydrolyzing the resulting ethyl carboxylates. This process contributes to pharmaceutical research, especially in exploring their potential antiinflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

Pharmacological Properties

- Similar compounds, specifically 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acids, have been prepared and evaluated for their antiinflammatory, analgesic, antipyretic, and ulcerogenic activities. This research contributes to understanding the pharmacological properties of closely related compounds (Abignente et al., 1984).

Antiinflammatory Activity

- 2-Phenylimidazo[1,2‐a]pyridine‐3‐carboxylic esters, acids, and amides have been synthesized and pharmacologically tested for their antiinflammatory and analgesic activity. This research highlights the potential of such compounds in developing new antiinflammatory drugs (Di Chiacchio et al., 1998).

Chemical Synthesis Techniques

- Aqueous syntheses of methylimidazo[1,2-a]pyridines, including compounds similar to this compound, have been reported, highlighting novel, catalyst-free synthesis methods (Mohan et al., 2013).

Ionic Liquid Promoted Synthesis

- The use of ionic liquid 1-butyl-3-methylimidazolium bromide [bmim]Br has been shown to promote the synthesis of 3-Aminoimidazo[1,2-a]pyridines, which are structurally related to this compound. This technique simplifies the reaction workup and allows the ionic liquid to be easily separated and reused (Shaabani et al., 2006).

Combinatorial Chemistry in Material Synthesis

- In a study demonstrating the art of combinatorial chemistry, 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids were synthesized using a simple one-pot procedure. This method is notable for its application in the synthesis of new materials of interest in medicinal and biological sciences (Marandi, 2018).

Anticonvulsant Potential

- Research into 4-thiazoline and 4H-1,2,4-triazole derivatives of imidazo[1,2-a]pyridine, a compound structurally similar to this compound, has suggested potential anticonvulsant applications. This research provides insights into the potential therapeutic uses of such compounds (Cesur & Cesur, 1994).

Mechanism of Action

Target of Action

3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound could be the pathogens causing these diseases.

Mode of Action

Imidazo[1,2-a]pyridine analogues are known to interact with their targets to inhibit their function . This interaction could lead to the death of the pathogen, thereby treating the disease.

Biochemical Pathways

It is known that imidazo[1,2-a]pyridine analogues can affect various biochemical pathways in the pathogens they target . The downstream effects of these interactions could include the inhibition of pathogen growth and survival.

Pharmacokinetics

It is known that imidazo[1,2-a]pyridine analogues have been shown to display pharmacokinetic and safety profiles compatible with once-daily dosing . This suggests that this compound could have similar properties, potentially leading to good bioavailability.

Result of Action

It is known that imidazo[1,2-a]pyridine analogues can lead to a significant reduction in bacterial load when used to treat diseases like tuberculosis . Therefore, it is possible that this compound could have similar effects.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

The imidazo[1,2-a]pyridine scaffold, to which “3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid” belongs, has been recognized for its wide range of applications in medicinal chemistry . Future research may focus on developing new derivatives with improved activity against diseases such as tuberculosis .

Biochemical Analysis

Biochemical Properties

3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s potential therapeutic applications .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can result in altered cellular metabolism, affecting cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes that affect the function of these biomolecules. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit key enzymes in metabolic pathways, leading to changes in the levels of specific metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters or binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s efficacy and toxicity, highlighting the importance of understanding its transport and distribution mechanisms .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications or targeting signals can direct the compound to these locations, influencing its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

properties

IUPAC Name |

3-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-8(9(12)13)10-7-4-2-3-5-11(6)7/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTPQPHRSOIPGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2N1C=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

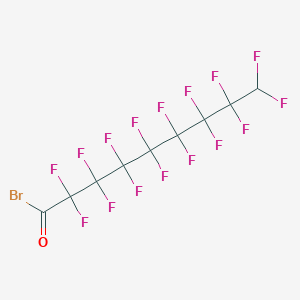

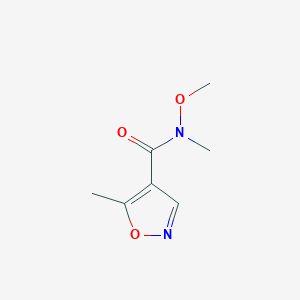

![2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine](/img/structure/B1457246.png)